Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Description
Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 14383-51-8) is a bicyclic amine derivative with a nitrogen atom in the azabicyclo framework. Its molecular formula is C₇H₁₄ClNO, and it is commercially available as a free base or hydrochloride salt . Structurally, it features a [3.2.1] bicyclic system with an endo-oriented hydroxyl group at position 6 and a tertiary amine at position 3. This compound is a key intermediate in synthesizing pharmaceuticals such as trospium chloride, a muscarinic receptor antagonist used for overactive bladder .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m0./s1 |
InChI Key |
OMGHUKNDBNOMHP-MKXDVQRUSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CNC2)O.Cl |
Canonical SMILES |
C1C2CC(C1CNC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the Bicyclic Scaffold
One of the most prominent approaches involves the enantioselective synthesis of the bicyclic framework starting from acyclic precursors that contain stereochemical information. This strategy allows stereocontrolled formation of the bicyclic system in a single or few steps, often employing chiral catalysts or auxiliaries.
- Key Methodology: Direct stereochemical control during the cyclization step or via desymmetrization of achiral tropinone derivatives has been reported as efficient routes to the 8-azabicyclo[3.2.1]octane core.
- Outcome: These methods yield the bicyclic scaffold with high enantiomeric excess, crucial for biological activity.
Cyclization and Ring-Closing Strategies
Several synthetic routes utilize ring-closing reactions to form the bicyclic core:
Copper(I)-Catalyzed Coupling: A method involving copper(I) iodide, cesium carbonate, and 3,4,7,8-tetramethyl-o-phenanthroline in toluene at 80°C for extended periods (up to 120 hours) under inert atmosphere has been reported. This yields tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives with moderate yield (~46%).
Base-Mediated Reactions: Using potassium tert-butylate in tetrahydrofuran under reflux for 16 hours can facilitate substitution reactions on bicyclic intermediates, yielding functionalized azabicyclo compounds (~21% yield).
| Reaction Condition | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cu(I) iodide, Cs2CO3, ligand | Copper(I) iodide, cesium carbonate, 3,4,7,8-tetramethyl-o-phenanthroline | Toluene | 80°C | 120 hours | 46 | Inert atmosphere, sealed tube, molecular sieves |
| Base-mediated substitution | Potassium tert-butylate | THF | Reflux | 16 hours | 21 | Quenched with water, purified by flash chromatography |
Oxidation-Cyclization Domino Reactions
Recent advances include cascade reactions starting from β-keto allylamines, involving oxidation and cyclization steps mediated by hypervalent iodine reagents. This method efficiently constructs 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives, which are structurally related to the target compound.
- Advantages: Mild reaction conditions and good yields.
- Mechanism: Supported by control experiments, the domino reaction proceeds via oxidation followed by intramolecular cyclization to form the bicyclic scaffold.
Radical and Ring Expansion Approaches
- Radical-mediated ring closures and ring expansion strategies have been employed to access azabicyclic cores related to 3-azabicyclo[3.2.1]octane derivatives.
- For example, radical cyclizations using vinyl azides and manganese(III) promoters or ring-expansion of perhydroindolone intermediates have been reported, although these methods are more common for related bicyclic systems rather than the exact target compound.
Comparative Analysis of Preparation Methods
| Methodology | Key Features | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Enantioselective cyclization | Stereocontrol in one step | High enantiomeric purity | Requires chiral catalysts/auxiliaries | Variable (often >50) |
| Copper(I)-catalyzed coupling | Long reaction time, mild temperature | Moderate yields, well-studied | Extended reaction times (up to 120h) | ~46 |
| Base-mediated substitution | Simple reagents, reflux conditions | Straightforward procedure | Lower yields, requires purification | ~21 |
| Oxidation-cyclization domino | Cascade reaction, mild conditions | Good yields, efficient synthesis | Limited substrate scope | Good (not quantified) |
| Radical/ring expansion | Novel ring closures | Access to complex scaffolds | Less common for this exact compound | Not reported |
Research Outcomes and Notes
- The stereoselective construction of the bicyclic scaffold remains the most critical step for preparing this compound with high purity and yield.
- Copper(I)-catalyzed methods provide a reliable synthetic route but require long reaction times and careful control of reaction conditions.
- Domino oxidation-cyclization strategies represent a promising new direction, offering mild conditions and efficient synthesis of related bicyclic structures.
- Radical and ring expansion approaches, while innovative, are less established for this compound but may inspire future synthetic designs.
Chemical Reactions Analysis
Types of Reactions
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its binding to target molecules, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Azabicyclo Compounds
Structural Variations in Azabicyclo Frameworks
Ring Size and Substituent Positioning
The azabicyclo scaffold's biological activity is highly sensitive to ring size and substituent positions. Key examples include:
Key Observations :
- The [3.2.1] system (target compound) offers a balance between rigidity and conformational flexibility, ideal for receptor binding .
- [2.2.2] systems (e.g., exo-2-azabicyclo[2.2.2]octane derivatives) exhibit greater steric strain, reducing metabolic stability .
- Oxygen substitution (e.g., 8-oxa derivatives) enhances aqueous solubility but may reduce blood-brain barrier penetration .
Functional Group Modifications
Substituents like hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups significantly alter physicochemical and pharmacological properties:
Biological Activity
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is a bicyclic compound structurally related to tropane alkaloids, which are renowned for their diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis, pharmacological properties, and potential applications.
Structural Characteristics
This compound has a molecular formula of CHClNO and a molecular weight of approximately 163.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various biological assays and applications in drug development .
Interaction with Cholinergic Receptors
Research indicates that this compound interacts with cholinergic receptors, particularly muscarinic receptors, which play a crucial role in neurotransmission . The binding affinity and efficacy of this compound at these receptors are essential for understanding its pharmacological potential.
Table 1: Comparison of Binding Affinities
| Compound Name | Binding Affinity (IC) | Receptor Type |
|---|---|---|
| This compound | TBD | Muscarinic |
| Tropine | TBD | Muscarinic |
| Atropine | 0.5 nM | Muscarinic |
| Scopolamine | 0.03 nM | Muscarinic |
Note: TBD indicates that specific data is yet to be determined or published.
Anti-inflammatory Properties
Preliminary studies suggest that compounds with similar bicyclic structures exhibit anti-inflammatory properties by inhibiting enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .
Table 2: NAAA Inhibitory Potency
| Compound Name | IC (μM) |
|---|---|
| This compound | TBD |
| Pyrazole azabicyclo[3.2.1]octane | 0.042 |
| Other related compounds | Varies |
Case Study 1: Structure–Activity Relationship (SAR)
A study focused on the SAR of azabicyclo[3.2.1]octanes revealed that modifications to the nitrogen atom and surrounding functional groups significantly influence biological activity. For instance, the introduction of hydrophobic substituents at specific positions increased binding affinity at muscarinic receptors .
Case Study 2: Kappa Opioid Receptor Antagonism
Another line of research identified derivatives of azabicyclo[3.2.1]octane as potent antagonists at kappa opioid receptors, demonstrating significant selectivity and brain exposure . This suggests potential therapeutic applications in pain management and mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
